molecular formula C15H11BrO B2377912 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one CAS No. 39696-13-4

2-bromo-1-(9H-fluoren-2-yl)ethan-1-one

Cat. No.: B2377912
CAS No.: 39696-13-4
M. Wt: 287.156
InChI Key: GRFJJWWZDMCMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-(9H-fluoren-2-yl)ethan-1-one is an organic compound with the molecular formula C15H11BrO and a molecular weight of 287.15 g/mol . It is a brominated derivative of fluorenone, characterized by the presence of a bromine atom at the 2-position of the ethanone group attached to the fluorenyl ring. This compound is primarily used in research settings and has applications in various fields of chemistry and biology.

Preparation Methods

The synthesis of 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one typically involves the bromination of 1-(9H-fluoren-2-yl)ethan-1-one. One common method includes the reaction of 1-(9H-fluoren-2-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-bromo-1-(9H-fluoren-2-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-bromo-1-(9H-fluoren-2-yl)ethan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2-bromo-1-(9H-fluoren-2-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and carbonyl functional groups, which confer distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

2-bromo-1-(9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-9-15(17)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFJJWWZDMCMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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